molecular formula C15H23N3O2 B599698 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret CAS No. 107484-83-3

1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret

Cat. No.: B599698
CAS No.: 107484-83-3
M. Wt: 277.368
InChI Key: FQHIZMIZGHBDPA-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret is a chemical compound with the molecular formula C15H23N3O2. It is known for its unique structure, which includes a tert-butyl group, an isopropyl group, and a phenyl group attached to a biuret core. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret typically involves the reaction of tert-butyl isocyanate, isopropyl isocyanate, and phenyl isocyanate with a suitable amine. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Scientific Research Applications

1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-(tert-butylcarbamoyl)-3-phenyl-1-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11(2)18(14(20)17-15(3,4)5)13(19)16-12-9-7-6-8-10-12/h6-11H,1-5H3,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHIZMIZGHBDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(=O)NC1=CC=CC=C1)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028745
Record name 1-(tert-Butylcarbamoyl)-3-phenyl-1-propan-2-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107484-83-3
Record name N-(1,1-Dimethylethyl)-2-(1-methylethyl)-N'-phenylimidodicarbonic diamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107484833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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